In Vivo Parkinson's Disease Model Induction: Rotenone Is Twice as Potent as Deguelin in Rat Nigrostriatal Degeneration
Rotenone induces degeneration of the nigrostriatal dopaminergic pathway in rats at half the daily dose required for deguelin to produce the same neuropathological effect [1]. In a subcutaneous osmotic minipump delivery model over 5-6 days, rotenone at 3 mg/kg/day caused significant reduction in tyrosine hydroxylase immunoreactivity, while deguelin required 6 mg/kg/day to produce comparable neurodegeneration; deguelin at 3 mg/kg/day was ineffective [1]. This establishes a 2-fold potency advantage for rotenone in inducing PD-like syndrome in vivo.
| Evidence Dimension | In vivo neurotoxicity: effective dose for nigrostriatal dopaminergic pathway degeneration |
|---|---|
| Target Compound Data | 3 mg/kg/day (effective; causes TH reduction) |
| Comparator Or Baseline | Deguelin: 6 mg/kg/day (effective); 3 mg/kg/day (ineffective) |
| Quantified Difference | Rotenone is approximately 2× more potent (effective at half the dose) |
| Conditions | Male Sprague-Dawley rats, subcutaneous osmotic minipump delivery for 5-6 days, TH immunoreactivity measurement |
Why This Matters
Researchers establishing PD models should prioritize rotenone over deguelin for dose-sensitive experimental designs where minimizing total toxin exposure is critical.
- [1] Caboni P, Sherer TB, Zhang N, et al. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease. Chem Res Toxicol. 2004;17(11):1540-1548. doi:10.1021/tx049867r View Source
